molecular formula C16H16O B6360051 (3,5-Dimethyl-phenyl)-o-tolyl-methanone CAS No. 200934-12-9

(3,5-Dimethyl-phenyl)-o-tolyl-methanone

Cat. No.: B6360051
CAS No.: 200934-12-9
M. Wt: 224.30 g/mol
InChI Key: KEMIPSASVMIWCT-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-phenyl)-o-tolyl-methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone functional group attached to a phenyl ring substituted with methyl groups at the 3 and 5 positions, and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-phenyl)-o-tolyl-methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylbenzoyl chloride with o-toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves the continuous addition of reactants and catalyst in a controlled environment, followed by purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-phenyl)-o-tolyl-methanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4, halogenation with Cl2 or Br2 in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoic acid and o-toluic acid.

    Reduction: Formation of (3,5-Dimethyl-phenyl)-o-tolyl-methanol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

(3,5-Dimethyl-phenyl)-o-tolyl-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-phenyl)-o-tolyl-methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, alteration of cell signaling pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: An aromatic compound with similar methyl substitutions but lacking the ketone group.

    o-Toluic acid: Contains the o-tolyl group but with a carboxylic acid functional group instead of a ketone.

    3,5-Dimethylbenzaldehyde: Similar structure with an aldehyde group instead of a ketone.

Uniqueness

(3,5-Dimethyl-phenyl)-o-tolyl-methanone is unique due to the combination of its ketone functional group and the specific substitution pattern on the aromatic rings

Properties

IUPAC Name

(3,5-dimethylphenyl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-11-8-12(2)10-14(9-11)16(17)15-7-5-4-6-13(15)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMIPSASVMIWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251007
Record name (3,5-Dimethylphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200934-12-9
Record name (3,5-Dimethylphenyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200934-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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